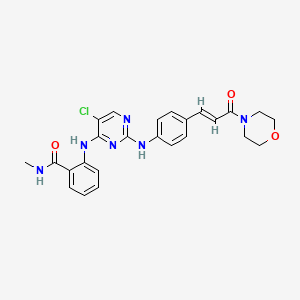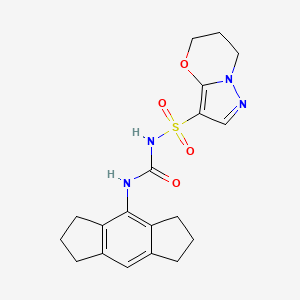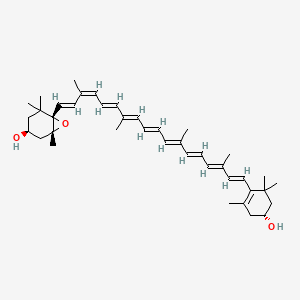
Fak-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-12 is a synthetic compound known for its inhibitory effects on focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase. Focal adhesion kinase plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fak-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Fak-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dimethyl sulfoxide.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit different biological activities and therapeutic potentials.
Scientific Research Applications
Fak-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of focal adhesion kinase in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of focal adhesion kinase inhibition on cell migration, adhesion, and survival.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit focal adhesion kinase, which is often overexpressed in tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting focal adhesion kinase.
Mechanism of Action
Fak-IN-12 exerts its effects by inhibiting the activity of focal adhesion kinase. The compound binds to the kinase domain of focal adhesion kinase, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By targeting these pathways, this compound can effectively reduce tumor growth and metastasis.
Comparison with Similar Compounds
Fak-IN-12 is unique among focal adhesion kinase inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Defactinib: Another focal adhesion kinase inhibitor with a different binding profile.
GSK2256098: Known for its use in clinical trials for various cancers.
TAE226: Exhibits dual inhibition of focal adhesion kinase and insulin-like growth factor 1 receptor.
This compound stands out due to its higher selectivity and potency, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H25ClN6O3 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H25ClN6O3/c1-27-24(34)19-4-2-3-5-21(19)30-23-20(26)16-28-25(31-23)29-18-9-6-17(7-10-18)8-11-22(33)32-12-14-35-15-13-32/h2-11,16H,12-15H2,1H3,(H,27,34)(H2,28,29,30,31)/b11-8+ |
InChI Key |
FAYHTHMYTPVDMV-DHZHZOJOSA-N |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)/C=C/C(=O)N4CCOCC4 |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C=CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)

